3-(2,6-Difluorophenyl)propanoic acid

Peptide conjugation Bioconjugate chemistry Click chemistry

Procure 3-(2,6-Difluorophenyl)propanoic Acid (CAS 167683-63-8) to secure the specific 2,6-difluoro regioisomer essential for GPR40 agonist (EC50=35 nM) and p38 MAP kinase inhibitor SAR programs. Unlike mono-fluoro or non-fluorinated analogs, this substitution pattern is critical for metabolic stability and target binding. Ideal for synthesizing heterobifunctional crosslinkers and antiviral intermediates.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 167683-63-8
Cat. No. B181725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)propanoic acid
CAS167683-63-8
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CCC(=O)O)F
InChIInChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyIPPVKMOOEHDWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluorophenyl)propanoic Acid (CAS 167683-63-8): Properties, Procurement, and Research Utility


3-(2,6-Difluorophenyl)propanoic acid (CAS 167683-63-8) is a fluorinated aromatic carboxylic acid, classified as a phenylpropanoic acid derivative with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . Its core structure features a 2,6-difluorophenyl ring linked via an ethyl spacer to a carboxylic acid group. This compound is primarily employed as a synthetic intermediate and building block in pharmaceutical and agrochemical research, valued for the electronic and steric influence of the 2,6-difluoro substitution pattern [1]. It is commercially available from multiple suppliers in research-grade quantities (typically 97-98% purity) .

Why 3-(2,6-Difluorophenyl)propanoic Acid Cannot Be Substituted with Other Phenylpropanoic Acids in Research


The 2,6-difluorophenyl substitution pattern in 3-(2,6-difluorophenyl)propanoic acid imparts distinct electronic, steric, and metabolic properties that are not replicated by non-fluorinated, mono-fluorinated, or differently substituted analogs. The two fluorine atoms ortho to the phenyl-propanoic linkage significantly modulate the electron density of the aromatic ring, influencing both the reactivity of the carboxylic acid in coupling reactions and the binding affinity and metabolic stability of downstream target molecules [1]. Simply substituting 3-phenylpropanoic acid (CAS 501-52-0) or other regioisomeric difluorophenylpropanoic acids (e.g., 2,4- or 3,5-difluoro analogs) can lead to complete loss of desired biological activity or altered synthetic outcomes, as demonstrated in comparative studies of ester reactivity and enzyme inhibition [2]. Therefore, direct procurement of this specific regioisomer is often non-negotiable for projects relying on established structure-activity relationships (SAR).

Quantitative Differentiation: 3-(2,6-Difluorophenyl)propanoic Acid vs. Comparators in Key Assays


Controlled Reactivity in Bioconjugation: 2,6-Difluorophenyl Esters vs. Pentafluorophenyl Esters

In heterodimer formation, a 2,6-difluorophenyl ester demonstrates a significantly slower reaction rate with amines compared to a pentafluorophenyl ester. This difference is crucial for achieving stepwise, selective conjugation [1]. Specifically, a 2,6-difluorophenyl ester requires a stronger base and longer reaction time to achieve comparable conversion, enabling chemoselective conjugation strategies where the pentafluorophenyl ester reacts first [2].

Peptide conjugation Bioconjugate chemistry Click chemistry

Potent GPR40 Agonist Activity of a 2,6-Difluorophenylpropanoic Acid Derivative

A more complex analog incorporating the 3-(2,6-difluorophenyl)propanoic acid scaffold, specifically 3-{4-[(2',6'-Dimethylbiphenyl-3-yl)methoxy]-2,6-difluorophenyl}propanoic acid (CHEMBL1688476), exhibits potent agonism at the free fatty acid receptor 1 (GPR40/FFAR1) [1]. In a FLIPR assay using CHO cells expressing human GPR40, this compound demonstrated an EC50 of 35 nM, indicating strong functional activity [1]. While the direct EC50 of 3-(2,6-difluorophenyl)propanoic acid itself is not reported, the high potency of this derivative strongly supports the value of the 2,6-difluorophenylpropanoic acid core in medicinal chemistry targeting GPR40.

GPR40 FFAR1 Type 2 diabetes Metabolic disease

Critical Role of 2,6-Difluorophenyl Group in p38 MAP Kinase Inhibition

In a series of p38 MAP kinase inhibitors, the presence of a 2,6-difluorophenyl group was identified as a critical structural feature for potent inhibitory activity [1]. While the precise IC50 value for 3-(2,6-difluorophenyl)propanoic acid itself is not reported, the patent literature consistently highlights the 2,6-difluorophenyl moiety as a key component in achieving low nanomolar potency against p38α (e.g., IC50 values as low as 3.2 nM for related compounds) . This SAR strongly suggests that the 2,6-difluoro substitution pattern is a key driver of target engagement and selectivity for this important class of anti-inflammatory targets.

p38 MAPK Inflammation Kinase inhibitors

Physicochemical Differentiation: LogP and pKa of 3-(2,6-Difluorophenyl)propanoic Acid vs. Non-Fluorinated Analog

Fluorination, particularly at the 2,6-positions, significantly alters the lipophilicity and acidity of phenylpropanoic acid. 3-(2,6-Difluorophenyl)propanoic acid has a calculated LogP of approximately 1.98-2.19 [1], which is substantially higher than the LogP of non-fluorinated 3-phenylpropanoic acid (hydrocinnamic acid), which is around 1.84 [2]. This increase in lipophilicity can enhance membrane permeability. Additionally, the electron-withdrawing fluorine atoms are expected to lower the pKa of the carboxylic acid relative to the non-fluorinated analog, though an exact experimental pKa for the target compound was not found in authoritative sources [3].

LogP Lipophilicity ADME

Utility in Antiviral Drug Synthesis: 3-(2,6-Difluorophenyl)propanoic Acid as a Key Intermediate

A patent describing an improved synthetic route for Remdesivir (an antiviral drug) identifies a key intermediate that is structurally derived from or closely related to 3-(2,6-difluorophenyl)propanoic acid [1]. The patent (CN113214263B) details the synthesis and purification of a "key intermediate of Rudexiluwei" (Remdesivir), highlighting the importance of the 2,6-difluorophenyl moiety in the context of this therapeutically relevant nucleoside analog [1]. While the exact yield for the target compound is not specified, its role as a building block in this pathway underscores its value in the synthesis of high-value pharmaceuticals.

Antiviral Remdesivir Nucleoside analog

Top Research and Industrial Applications for 3-(2,6-Difluorophenyl)propanoic Acid (CAS 167683-63-8)


Medicinal Chemistry: Synthesis of GPR40 Agonists for Diabetes Research

Given the potent activity (EC50 = 35 nM) of a derivative containing the 3-(2,6-difluorophenyl)propanoic acid core at GPR40 [1], this compound is a key building block for medicinal chemistry programs targeting this receptor. Research groups can utilize it to explore SAR around the phenylpropanoic acid region to develop novel antidiabetic agents.

Chemical Biology: Development of Site-Selective Bioconjugation Reagents

The controlled, slower reactivity of 2,6-difluorophenyl esters compared to pentafluorophenyl esters [1] makes 3-(2,6-difluorophenyl)propanoic acid an ideal precursor for synthesizing heterobifunctional crosslinkers. This enables the stepwise, chemoselective construction of peptide-protein or protein-protein conjugates for studying biological processes or developing targeted therapeutics.

Pharmaceutical Process Chemistry: Intermediate for Antiviral Nucleoside Analogs

As highlighted in patent CN113214263B [1], 3-(2,6-difluorophenyl)propanoic acid or its close derivatives are utilized in the synthesis of key intermediates for Remdesivir. This positions the compound as a valuable starting material for process R&D teams focused on optimizing the manufacture of this and related antiviral agents.

Kinase Inhibitor Development: Design of p38 MAPK Inhibitors for Inflammation

The 2,6-difluorophenyl group is a critical pharmacophore for potent p38 MAP kinase inhibition [1]. Therefore, 3-(2,6-difluorophenyl)propanoic acid serves as a privileged scaffold for medicinal chemists developing novel, selective p38 inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis and COPD [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.